Propanoic acid, 3-oxo-3-[(phenylmethyl)thio]-
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Overview
Description
Propanoic acid, 3-oxo-3-[(phenylmethyl)thio]- is a chemical compound with the molecular formula C11H12O2S3 It is known for its unique structure, which includes a propanoic acid backbone with a phenylmethylthio group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-oxo-3-[(phenylmethyl)thio]- typically involves the reaction of propanoic acid derivatives with phenylmethylthio reagents. One common method includes the use of benzyl mercaptan (phenylmethylthiol) in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced purification techniques to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-oxo-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Propanoic acid, 3-oxo-3-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propanoic acid, 3-oxo-3-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions that alter the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(phenylamino)propanoic acid: Similar structure but with a phenylamino group instead of a phenylmethylthio group.
3-Oxo-3-[(phenylmethyl)thio]propanoic acid: Another derivative with slight structural variations.
Uniqueness
Propanoic acid, 3-oxo-3-[(phenylmethyl)thio]- is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
61668-14-2 |
---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-benzylsulfanyl-3-oxopropanoic acid |
InChI |
InChI=1S/C10H10O3S/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
YRILOFWYWKWMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)CC(=O)O |
Origin of Product |
United States |
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